

# Potassium Picrate: A Technical Guide to its Role as a Primary Explosive

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Potassium picrate*

Cat. No.: B3343831

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Potassium picrate** ( $C_6H_2KN_3O_7$ ), the potassium salt of picric acid, is a crystalline energetic material classified as a primary explosive. Historically significant in military and civilian applications, it continues to be utilized in specialized ignition and delay elements within detonators. Its distinct properties—moderate sensitivity, high thermal stability, and characteristic lilac flame upon combustion—define its specific niche among initiating explosives. This technical guide provides an in-depth review of **potassium picrate**, covering its synthesis, explosive characteristics, and the experimental protocols used for its evaluation. Quantitative data are presented to allow for direct comparison with other common primary explosives, and key processes are visualized through logical and experimental workflow diagrams.

## Physicochemical Properties

**Potassium picrate** is a reddish-yellow or green crystalline solid. It is anhydrous, unlike the picrates of some other metals, and crystallizes in orthorhombic and monoclinic forms.<sup>[1][2][3][4]</sup> It is more sensitive to mechanical stimuli than its parent compound, picric acid, but is noted to be less sensitive than lead-based primary explosives such as lead azide and lead styphnate.<sup>[3][5][6]</sup> A critical safety consideration is its reactivity with heavy metals like lead, iron, and calcium, with which it can form dangerously sensitive and powerful picrate salts.<sup>[1][3]</sup>

# Explosive Performance and Sensitivity

The utility of a primary explosive is defined by its sensitivity to initiation and its ability to transition from deflagration to a stable detonation. **Potassium picrate** is characterized as a moderately sensitive primary explosive.

## Data Presentation

The following tables summarize the key quantitative performance and sensitivity metrics for **potassium picrate**, with comparative data for other common primary explosives.

Table 1: Physical and Explosive Properties of **Potassium Picrate**

| Property            | Value                         | Source(s) |
|---------------------|-------------------------------|-----------|
| Chemical Formula    | <chem>C6H2KN3O7</chem>        | [1][3]    |
| Molar Mass          | 267.19 g/mol                  | [1][3]    |
| Density             | 1.852 g/cm <sup>3</sup>       | [3]       |
| Appearance          | Reddish-yellow/green crystals | [1][3]    |
| Decomposition Temp. | ~300 - 347 °C                 | [1][7][8] |
| Detonation Velocity | 6,500 - 7,000 m/s             | [5]       |

Table 2: Sensitivity Data Comparison of Primary Explosives

| Explosive                                | Impact Sensitivity<br>(Joules)     | Friction Sensitivity<br>(Newtons) | ESD Sensitivity<br>(Joules) |
|------------------------------------------|------------------------------------|-----------------------------------|-----------------------------|
| Potassium Picrate                        | ~4.1 J (Calculated from 2kg, 21cm) | Data Not Available                | Data Not Available          |
| Lead Azide ( $\text{Pb}(\text{N}_3)_2$ ) | 2.5 - 4 J                          | 0.1 N                             | ~0.0001 J                   |
| Lead Styphnate                           | 2.5 - 5 J                          | 1 N                               | ~0.0004 J                   |
| DDNP<br>(Diazodinitrophenol)             | 1 - 2 J                            | 24.7 N                            | ~0.0016 J                   |

Note: Sensitivity values can vary significantly based on crystal morphology, purity, and the specific test apparatus used.

The data presented are representative values from comparative studies for illustrative purposes.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[9\]](#)  
[\[10\]](#)

## Initiation and Detonation Behavior

When unconfined, **potassium picrate** deflagrates upon ignition, producing a characteristic lilac-colored flame due to the presence of the potassium ion.[\[11\]](#)[\[12\]](#) However, if ignited under sufficient confinement, it undergoes a rapid deflagration-to-detonation transition (DDT).[\[1\]](#)[\[3\]](#)[\[5\]](#) This property makes it suitable for use in detonators where an initial flame or hot-wire ignition can be reliably converted into a detonation shockwave.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) Studies have shown it can be readily ignited by a hot nichrome wire at a 1-Ampere/1-Watt level, making it applicable for low-voltage, non-primary detonators.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Experimental Protocols

This section details the methodologies for the synthesis of **potassium picrate** and the standardized tests used to characterize its explosive properties.

## Synthesis of Potassium Picrate

**Principle:** **Potassium picrate** is synthesized via a neutralization reaction between picric acid and a potassium base, typically potassium carbonate or potassium hydroxide. The product's low solubility in cold water or alcohol allows for its precipitation and separation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[11\]](#)

Materials:

- Picric Acid (2,4,6-trinitrophenol)
- Potassium Carbonate ( $K_2CO_3$ ) or Potassium Hydroxide (KOH)
- Solvent: Methanol, Ethanol, or Distilled Water
- Glass Beakers
- Stirring Rod
- Heating Plate (optional, for increasing dissolution)
- Filtration apparatus (e.g., Büchner funnel, filter paper)
- Ice bath

Procedure (using Potassium Carbonate in Methanol):

- Dissolution: Dissolve picric acid in a minimal amount of warm methanol in a glass beaker with gentle stirring. The solution will be a fluorescent yellow.
- Neutralization: Slowly add a stoichiometric amount of potassium carbonate to the picric acid solution. Effervescence (release of  $CO_2$ ) will be observed. Continue adding potassium carbonate until the effervescence ceases, indicating the complete neutralization of the acid. [\[2\]](#)[\[3\]](#) The solution's color will darken to orange or reddish-brown.[\[11\]](#)

- Crystallization: Cool the solution in an ice bath. As the temperature decreases, the solubility of **potassium picrate** drops, causing it to crystallize out of the solution, often as long, needle-shaped crystals.[11]
- Isolation: Isolate the crystals by vacuum filtration.
- Washing: Wash the collected crystals with a small amount of cold distilled water or cold methanol to remove any unreacted starting materials or soluble impurities.[11]
- Drying: Carefully dry the crystals. The final product is a mass of reddish-yellow crystals.

**Safety Precaution:** All metal picrates are sensitive explosives. This synthesis should only be performed by qualified personnel in a controlled laboratory environment with appropriate safety measures, including blast shields and personal protective equipment. Avoid contact between picric acid or picrates and heavy metals.

## Sensitivity Test Methodologies

The following are generalized protocols for standard sensitivity tests applicable to primary explosives.

### 3.2.1. Impact Sensitivity (Drop Hammer Method)

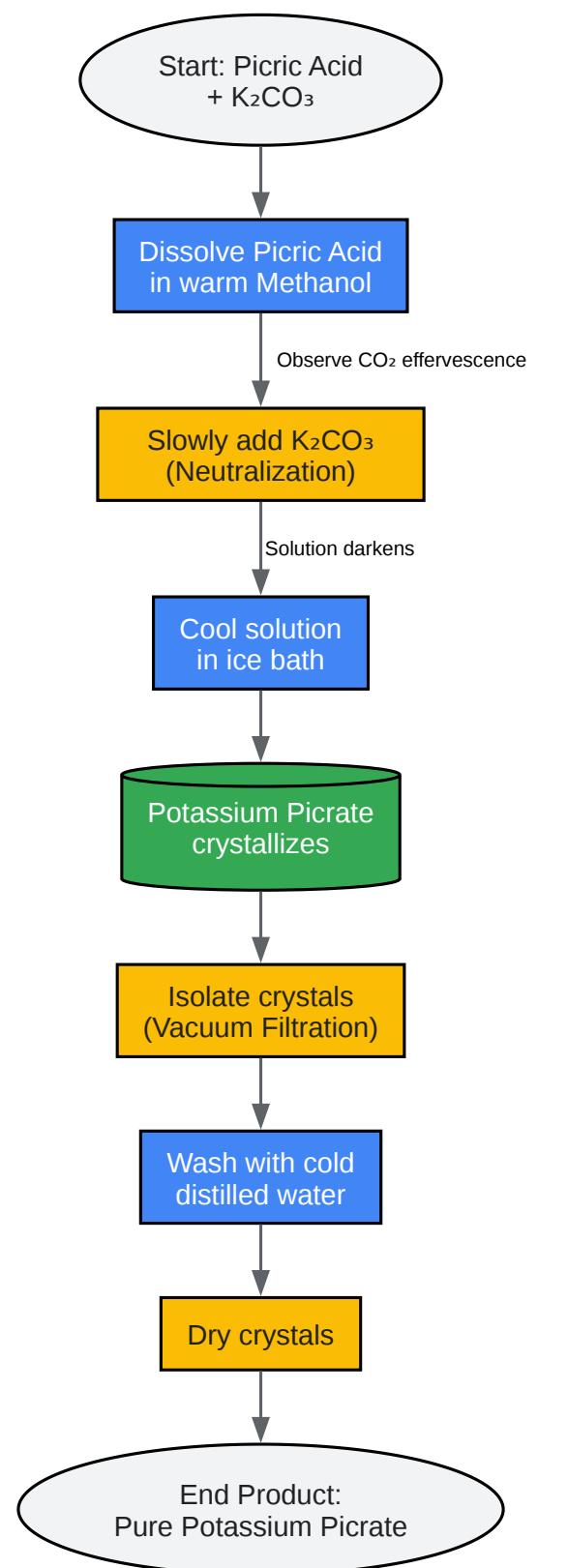
- **Principle:** This test determines the energy required to cause initiation of an explosive sample upon impact from a falling weight.[16][17] The result is often expressed as the drop height from which a standard weight causes a reaction in 50% of trials ( $H_{50}$ ).
- **Apparatus:** A standardized drop hammer apparatus (e.g., ERL Type 12 or BAM Fallhammer) consisting of a fixed anvil, a guide for a falling weight, and a set of calibrated weights (e.g., 2.0 or 2.5 kg).[17]
- **Procedure:**
  - A small, precisely measured amount of the explosive (typically 20-40 mg) is placed on the anvil, often between two steel rollers or on sandpaper to increase friction.[16]
  - A drop weight is released from a specific height, impacting the sample.

- A "go" (reaction, indicated by sound, flash, or smoke) or "no-go" (no reaction) is recorded.
- The drop height is adjusted based on the previous result using a statistical method like the Bruceton "up-and-down" staircase method to determine the 50% probability height ( $H_{50}$ ).
- The impact energy is calculated in Joules ( $E = mgh$ ).

### 3.2.2. Friction Sensitivity (BAM Friction Test)

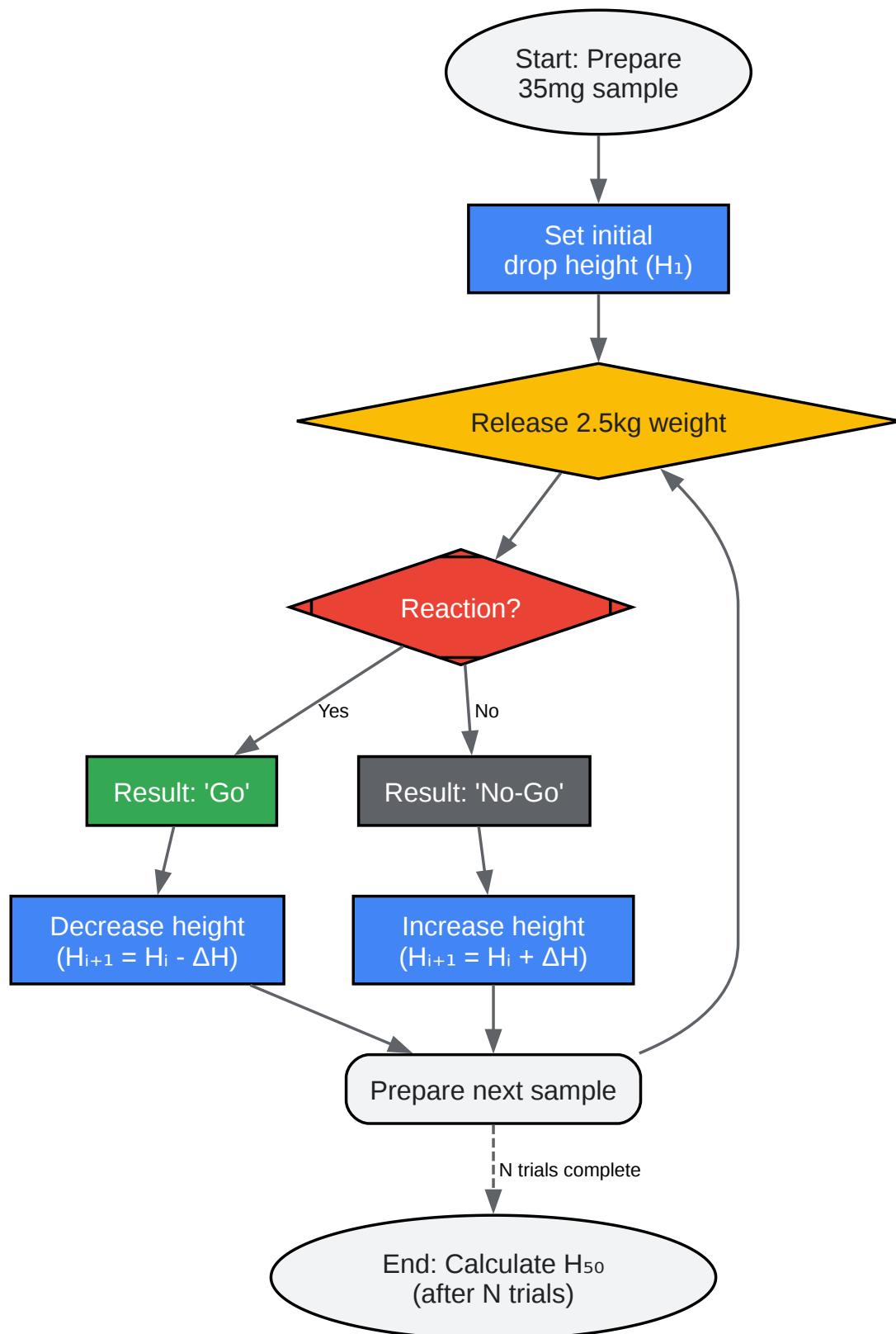
- Principle: This test measures the sensitivity of a substance to initiation by frictional stimuli.[2][8][9]
- Apparatus: A BAM friction tester, which consists of a fixed porcelain pin and a motor-driven, moving porcelain plate. A weighted arm applies a specific load onto the pin.[9][16]
- Procedure:
  - A small sample (approx. 10 mm<sup>3</sup>) is placed on the porcelain plate.[16]
  - The porcelain pin is lowered onto the sample, and a specific load (ranging from 5 N to 360 N) is applied via the weighted arm.[9][16]
  - The motor is activated, causing the plate to move back and forth under the pin a single time over a distance of 10 mm.[9]
  - The trial is observed for any reaction (e.g., crackling, report, smoke, or flame).
  - The test is repeated multiple times at various loads to determine the lowest load at which a reaction occurs in at least one of six trials.[16]

### 3.2.3. Electrostatic Discharge (ESD) Sensitivity


- Principle: This test determines the energy of an electrostatic spark required to initiate an explosive sample.[18][19][20]
- Apparatus: An ESD machine (e.g., ABL ESD machine) consisting of a high-voltage power supply, a bank of capacitors, and a discharge needle electrode positioned above a grounded sample holder.[18][20]

- Procedure:
  - A small sample (~20 mg) is placed in the sample holder.[18]
  - The capacitor bank is charged to a specific voltage. The stored energy is calculated using  $E = \frac{1}{2}CV^2$ .
  - The energy is discharged through the sample via the needle electrode. This can be done with a fixed gap or an "approaching needle" method.[20]
  - The result ("go" or "no-go") is recorded.
  - A statistical method (e.g., Bruceton) is used over a series of trials at different energy levels to determine the energy with a 50% probability of initiation ( $E_{50}$ ).[15]

## Visualizations


The following diagrams, generated using DOT language, illustrate key processes related to **potassium picrate**.

## Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow diagram for the synthesis of **potassium picrate**.

## Impact Sensitivity Testing Workflow (Bruceton Method)



[Click to download full resolution via product page](#)

Caption: Logic flow for the "up-and-down" impact sensitivity test.

## Proposed Thermal Decomposition Pathway



[Click to download full resolution via product page](#)

Caption: Simplified pathway for the thermal decomposition of **potassium picrate**.

## Conclusion

**Potassium picrate** remains a relevant material in the field of energetic substances. While largely superseded by lead-based compounds for general primary explosive applications, its unique combination of thermal stability, moderate sensitivity, and reliable hot-wire ignition ensures its continued use in specific, high-reliability detonators and ignition trains where the extreme sensitivity of other primary explosives is not required or desired. Its lead-free nature is also an advantage from an environmental and toxicological perspective. A thorough understanding of its properties and the standardized protocols for its evaluation is essential for its safe handling and application in research and development. Further research to obtain precise, modern quantitative data for its friction and ESD sensitivity would be beneficial for completing its safety profile.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [apps.dtic.mil](https://apps.dtic.mil) [apps.dtic.mil]
- 2. [smsenergetics.com](https://smsenergetics.com) [smsenergetics.com]
- 3. Picric acid - Sciencemadness Wiki [sciemadness.org](https://sciemadness.org)

- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jes.or.jp [jes.or.jp]
- 7. researchgate.net [researchgate.net]
- 8. deltima.eu [deltima.eu]
- 9. utec-corp.com [utec-corp.com]
- 10. etusersgroup.org [etusersgroup.org]
- 11. Sensitivity of Explosives | ERG Industrial [ergindustrial.com]
- 12. jes.or.jp [jes.or.jp]
- 13. Ignition and deflagration of potassium picrate (KP) and KP/explosives mixtures: low-voltage, nonprimary detonators - UNT Digital Library [digital.library.unt.edu]
- 14. researchgate.net [researchgate.net]
- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 16. etusersgroup.org [etusersgroup.org]
- 17. scribd.com [scribd.com]
- 18. unece.org [unece.org]
- 19. etusersgroup.org [etusersgroup.org]
- 20. smsenergetics.com [smsenergetics.com]
- To cite this document: BenchChem. [Potassium Picrate: A Technical Guide to its Role as a Primary Explosive]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3343831#potassium-picrate-s-role-as-a-primary-explosive>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)